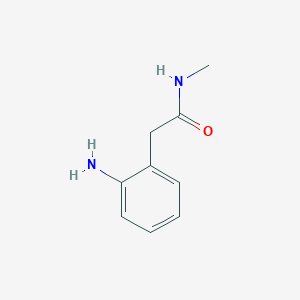
N-metil-2-(2-aminofenil)acetamida
Descripción general
Descripción
2-(2-aminophenyl)-N-methylacetamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-aminophenyl)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-aminophenyl)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
“N-metil-2-(2-aminofenil)acetamida” se ha utilizado en la síntesis de nuevos complejos de rutenio (II/III) anticancerígenos . Estos complejos se han probado en líneas celulares de cáncer de mama humano (MCF7), cáncer colorrectal humano (Caco2) y células hepáticas humanas normales (THLE-2), y uno de los complejos mostró una potente actividad contra las células cancerosas . Se ha demostrado que el efecto citotóxico de este complejo se correlaciona con su capacidad para inducir apoptosis y causar detención del ciclo celular en la fase G2/M . Cabe destacar que ambos compuestos fueron inactivos en la línea celular no cancerosa .
Precursor para la Síntesis
“this compound” puede servir como material de partida para la síntesis de otras moléculas con posibles aplicaciones de investigación. Se puede utilizar en la síntesis de varias otras moléculas, incluidos 2-Metilbencimidazol, N-Sustituidos Bencimidazoles y Colorantes Azobenzotiazol.
Síntesis en Fase Sólida
Este compuesto se ha utilizado en el desarrollo de un método sencillo y eficaz para la síntesis en fase sólida de aminoácidos y péptidos modificados en el extremo C-terminal 2-benzotiazolil (BTH) y 2-(aminofenil)benzotiazolil (AP-BTH) con alta pureza quiral .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may also interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes, thereby affecting the physiological processes they are involved in.
Biochemical Pathways
Similar compounds have been found to inhibit the growth of bacteria , suggesting that they may interfere with essential biochemical pathways in these organisms, such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the death of bacterial cells by interfering with essential physiological processes.
Análisis Bioquímico
Biochemical Properties
2-(2-aminophenyl)-N-methylacetamide plays a vital role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histone deacetylases, which are enzymes involved in the removal of acetyl groups from histone proteins. This interaction can lead to changes in chromatin structure and gene expression. Additionally, 2-(2-aminophenyl)-N-methylacetamide can bind to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-(2-aminophenyl)-N-methylacetamide on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(2-aminophenyl)-N-methylacetamide can enhance or inhibit the activity of certain transcription factors, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis . Moreover, it can affect cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
At the molecular level, 2-(2-aminophenyl)-N-methylacetamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of histone deacetylases, which leads to increased acetylation of histone proteins and changes in chromatin structure. This alteration in chromatin structure can result in the activation or repression of specific genes . Additionally, 2-(2-aminophenyl)-N-methylacetamide can bind to and modulate the activity of various receptors and enzymes, influencing cellular signaling and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-aminophenyl)-N-methylacetamide can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that 2-(2-aminophenyl)-N-methylacetamide can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-aminophenyl)-N-methylacetamide vary with different dosages in animal models. At lower doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm to the organism.
Metabolic Pathways
2-(2-aminophenyl)-N-methylacetamide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites within the cell. The interaction of 2-(2-aminophenyl)-N-methylacetamide with cofactors and other enzymes can also affect its metabolic fate and activity .
Transport and Distribution
The transport and distribution of 2-(2-aminophenyl)-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments . The distribution of 2-(2-aminophenyl)-N-methylacetamide within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(2-aminophenyl)-N-methylacetamide is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with histone proteins and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes .
Propiedades
IUPAC Name |
2-(2-aminophenyl)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)6-7-4-2-3-5-8(7)10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZSFUHBNNZPJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588221 | |
| Record name | 2-(2-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-61-1 | |
| Record name | 2-Amino-N-methylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4103-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminophenyl)-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-aminophenyl)-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



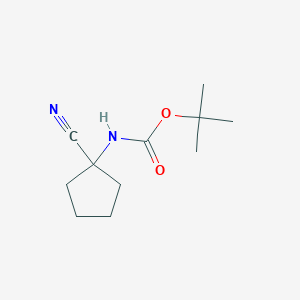
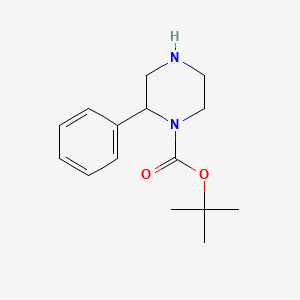
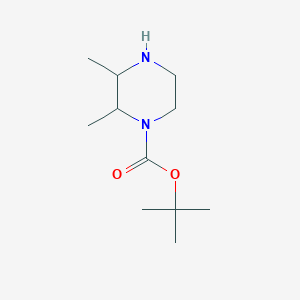
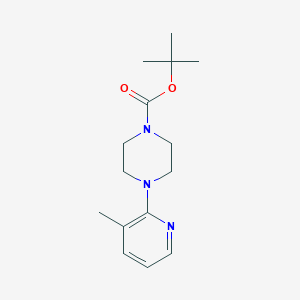
![Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone](/img/structure/B1284458.png)
![3-Bromo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1284462.png)
![3-Bromo-6-chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1284463.png)

![2-Benzo[1,3]dioxol-5-YL-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1284467.png)
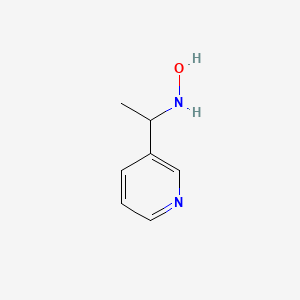
![3-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B1284469.png)
![(Z)-N-[6-amino-1-(pyridin-3-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B1284470.png)
![2-Benzo[1,3]dioxol-5-YL-3-bromo-6-chloro-imidazo[1,2-A]pyridine](/img/structure/B1284472.png)
